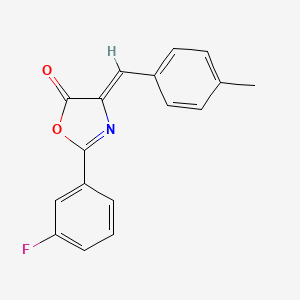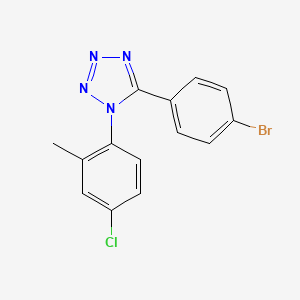
2-(3-fluorophenyl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(3-fluorophenyl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one often involves condensation reactions, nucleophilic ring-opening, and cyclization processes. A study by Misra and Ila (2010) demonstrated the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template for synthesizing various 2-phenyl-4,5-functionalized oxazoles, highlighting the versatility of oxazolone-based compounds in chemical synthesis (Misra & Ila, 2010).
Molecular Structure Analysis
The molecular structure of compounds structurally related to the target molecule is characterized by planar configurations and the presence of fluorophenyl groups, which can significantly affect their physical and chemical properties. Kariuki et al. (2021) provided structural characterization of isostructural compounds, indicating that the molecular conformation is largely planar apart from the fluorophenyl groups, which are oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds are diverse and include nucleophilic substitution, cyclization, and rearrangement reactions. For instance, Ahmed et al. (2020) discussed the synthesis of triazole derivatives incorporating α-ketoester functionality, which form dimers through symmetrically equivalent O⋯π-hole interactions, showcasing the intricate intermolecular interactions these molecules can engage in (Ahmed et al., 2020).
Physical Properties Analysis
The physical properties of oxazolone derivatives are influenced by their molecular structure, including solubility, crystallinity, and melting points. The planar structure and presence of functional groups such as fluorophenyl significantly affect these properties. However, specific studies on the physical properties of the exact compound are limited in the available literature.
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and biological activity, are crucial for understanding the potential applications of these compounds. For example, Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom, showing significant antimicrobial activity, indicating that fluorinated oxazolone derivatives could have promising bioactive properties (Desai et al., 2013).
properties
IUPAC Name |
(4Z)-2-(3-fluorophenyl)-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-11-5-7-12(8-6-11)9-15-17(20)21-16(19-15)13-3-2-4-14(18)10-13/h2-10H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDFWHGQUFESLJ-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5676715.png)
![1-(3-fluorobenzyl)-N-methyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5676725.png)
![7-methyl-2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5676728.png)
![N-[(3S*,4S*)-1-ethyl-4-methoxypyrrolidin-3-yl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5676733.png)
![1,3-dimethyl-N-[3-(methylthio)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5676740.png)
![5-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)pyridin-2-amine](/img/structure/B5676744.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5676746.png)
![N'-[(4-fluorophenyl)sulfonyl]-2-furohydrazide](/img/structure/B5676750.png)
![5-[1-cyclohexyl-3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5676764.png)

![3-{[(4-ethoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5676785.png)

![6-(3-methylbutyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5676803.png)
![3-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-4-yl}-N-(3-methylphenyl)propanamide](/img/structure/B5676811.png)